molecular formula C31H41N5O9S B1648643 MeOSuc-Ala-Ala-Pro-Met-AMC CAS No. 201853-55-6

MeOSuc-Ala-Ala-Pro-Met-AMC

货号 B1648643
CAS 编号: 201853-55-6
分子量: 659.8 g/mol
InChI 键: APQSZEFHNKLYHK-ZZTDLJEGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MeOSuc-Ala-Ala-Pro-Met-AMC is a peptide substrate of elastases and chymotrypsin-like serine peptidases . It is used in research and is not sold to patients .


Synthesis Analysis

The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence .


Molecular Structure Analysis

The molecular weight of this compound is 659.75 and its formula is C31H41N5O9S . The molecule contains a total of 89 bonds, including 48 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 8 double bonds, 6 aromatic bonds .


Chemical Reactions Analysis

The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 659.75 and its formula is C31H41N5O9S . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .

科学研究应用

酶底物特异性和动力学

MeOSuc-Ala-Ala-Pro-Met-AMC用于研究酶的底物特异性和动力学,例如人白细胞弹性蛋白酶和组织蛋白酶G。它有助于理解酶如何与底物相互作用,从而深入了解它们在肺气肿等疾病中的作用。Nakajima等人(1979)探讨了不同蛋白酶水解各种底物(包括MeOSuc-Ala-Ala-Pro-Met-NA)的动力学常数,突出了其在绘制酶-底物相互作用中的效用(Nakajima, Powers, Ashe, & Zimmerman, 1979)

阿尔茨海默病研究

在阿尔茨海默病病理学中至关重要的膜组织蛋白酶2(β-分泌酶)已使用this compound等底物进行研究,以确定该酶的亚位点特异性。这项研究有助于开发可能治疗或预防阿尔茨海默病的特异性抑制剂。Turner等人(2001)描述了膜组织蛋白酶2亚位点的残基偏好性,强调了底物设计在药物开发中的重要性(Turner, Koelsch, Hong, Castanheira, Ermolieff, Ghosh, & Tang, 2001)

机械转导研究

在细胞机械转导的背景下,探索细胞如何将机械刺激转化为化学信号,类似于this compound的底物可能发挥重要作用。Wang、Tytell和Ingber(2009)研究了机械力在细胞核中诱导机械化学转化的分子机制,影响基因活性(Wang, Tytell, & Ingber, 2009)

蛋白质组学和代谢研究

在蛋白质组学研究中,this compound和相关化合物用于了解复杂生物系统中的蛋白质相互作用和酶活性。Zieske(2006)讨论了iTRAQ试剂技术在蛋白质复合物和谱分析研究中的应用,突出了酶底物在这些分析中的作用(Zieske, 2006)

癌症研究和治疗

涉及this compound的研究还可以扩展到癌症研究,特别是在了解促进肿瘤侵袭和转移的酶促过程方面。例如,Lee、Dickson和Lin(2000)证明上皮来源的丝氨酸蛋白酶matriptase可以切割各种合成底物,表明其在癌症进展中的作用和靶向治疗的潜力(Lee, Dickson, & Lin, 2000)

作用机制

Target of Action

MeOSuc-Ala-Ala-Pro-Met-AMC is a peptide substrate primarily for elastases and chymotrypsin-like serine peptidases . Elastases are a group of enzymes that degrade elastin, a key component of the extracellular matrix in tissues. Chymotrypsin-like serine peptidases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

The compound interacts with its target enzymes by fitting into their active sites, where it is hydrolyzed . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of the fluorophore 7-amino-4-methylcoumarin (AMC) .

Result of Action

The hydrolysis of this compound by elastases and chymotrypsin-like serine peptidases results in the release of AMC, a fluorophore . This release can be detected due to the fluorescence of AMC, providing a measure of the activity of the enzymes.

安全和危害

Non-emergency personnel are advised to avoid inhalation of dusts .

未来方向

The use of MeOSuc-Ala-Ala-Pro-Met-AMC as a substrate for elastases and chymotrypsin-like serine peptidases in research could lead to new insights into the function of these enzymes .

生化分析

Biochemical Properties

MeOSuc-Ala-Ala-Pro-Met-AMC plays a crucial role in biochemical reactions as a substrate for specific proteases. It interacts with enzymes such as elastases and chymotrypsin-like serine peptidases. These interactions involve the cleavage of the peptide bond within this compound, resulting in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This fluorescence can be measured to determine enzyme activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. The cleavage of this compound by elastases and chymotrypsin-like serine peptidases can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the activity of these proteases can modulate inflammatory responses and tissue remodeling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteases. The compound binds to the active site of elastases and chymotrypsin-like serine peptidases, where it undergoes hydrolysis. This hydrolysis releases the fluorescent AMC molecule, which can be detected and quantified. The binding interactions and subsequent cleavage are essential for studying enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at recommended conditions, but its activity may decrease over extended periods. Long-term studies have shown that this compound can maintain its functionality in both in vitro and in vivo experiments, although degradation products may accumulate over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as elastases and chymotrypsin-like serine peptidases, which play roles in various physiological processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas where protease activity is being studied. Understanding the transport mechanisms is crucial for optimizing experimental conditions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with proteases. The localization of this compound is essential for studying its activity and function in different cellular contexts .

属性

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQSZEFHNKLYHK-ZZTDLJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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